molecular formula C6H7N3O2 B1328884 5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid CAS No. 914637-58-4

5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid

Cat. No.: B1328884
CAS No.: 914637-58-4
M. Wt: 153.14 g/mol
InChI Key: HIBFOENIPBTPGJ-UHFFFAOYSA-N
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Description

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol This compound is characterized by its imidazo[1,2-b]pyrazole core structure, which is a fused ring system containing both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-b]pyrazole ring system. The resulting intermediate is then oxidized to yield this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-b]pyrazole core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar fused ring system.

    Pyrazolo[1,5-a]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring.

    Indole: A bicyclic compound with a fused benzene and pyrrole ring.

Uniqueness

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in leukemia cell lines such as HL-60. The compound's mechanism involves the activation of caspases and modulation of key signaling pathways like ERK and Akt .
  • Anti-inflammatory Effects : It has been observed to inhibit neutrophil chemotaxis, which is crucial in inflammatory responses, thereby indicating potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways, contributing to its anticancer and anti-inflammatory properties.
  • Cell Signaling Modulation : It affects various signaling cascades, including the MAPK pathway, which is essential for cell proliferation and survival. This modulation leads to increased apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis of 5H-Imidazo[1,2-b]pyrazole derivatives reveals important insights into their biological potency:

Compound StructureBiological ActivityIC50 Value
This compoundAnticancer (HL-60)200 nM
Pyrazole derivativesAntimicrobialVaries
Imidazopyrazole hybridsAnti-inflammatory<100 nM

Notably, modifications at specific positions on the imidazopyrazole ring can significantly enhance or reduce biological activity. For instance, substituents at positions 3 and 4 have been shown to positively influence the compound's efficacy against various targets .

Case Study 1: Anticancer Activity

In a study focused on HL-60 leukemia cells, treatment with this compound resulted in:

  • Increased mitochondrial depolarization.
  • Activation of caspase-3 leading to apoptosis.
  • A significant reduction in cell viability observed through flow cytometry analysis.

The results indicated a dose-dependent relationship where higher concentrations led to increased apoptotic markers and decreased cell survival rates .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound by evaluating its effect on neutrophil migration induced by IL-8 and fMLP. The findings showed that:

  • The compound effectively inhibited neutrophil chemotaxis with IC50 values in the nanomolar range.
  • It demonstrated a dual inhibitory effect on both IL-8 and fMLP-induced chemotaxis, highlighting its potential as a therapeutic agent for inflammatory conditions .

Properties

CAS No.

914637-58-4

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h3,7H,1-2H2,(H,10,11)

InChI Key

HIBFOENIPBTPGJ-UHFFFAOYSA-N

SMILES

C1=CNN2C1=NC(=C2)C(=O)O

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)N1

Origin of Product

United States

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